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Compound of Interest

Compound Name:
Chloroacetaldehyde dimethyl

acetal

Cat. No.: B146280 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

chloroacetaldehyde dimethyl acetal (CAS No. 97-97-2), a key building block in organic

synthesis and relevant to the study of drug metabolites. The guide details its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a structured

format for clarity and comparative analysis. Detailed experimental protocols, based on available

data and standard laboratory practices, are also provided to aid in the replication and

interpretation of these results.

Chemical Structure and Properties
Chloroacetaldehyde dimethyl acetal, also known as 2-chloro-1,1-dimethoxyethane, is a

stable precursor to the highly reactive chloroacetaldehyde. Its acetal functional group serves as

a protecting group, allowing for selective reactions at other molecular sites.
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Property Value

Molecular Formula C₄H₉ClO₂

Molecular Weight 124.57 g/mol

Appearance Clear, colorless to pale yellow liquid

Boiling Point 128-130 °C

Density 1.094 g/mL at 25 °C

Refractive Index n20/D 1.415

Spectroscopic Data
The following sections present the key spectroscopic data for chloroacetaldehyde dimethyl
acetal, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.5-4.6 Triplet 1H CH

~3.5 Doublet 2H CH₂Cl

~3.4 Singlet 6H 2 x OCH₃

¹³C NMR (Carbon-13 NMR) Data[1]
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Chemical Shift (δ) ppm Assignment

~102 CH (acetal)

~54 OCH₃

~45 CH₂Cl

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their

characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Assignment

~2950-2850 Strong C-H stretch (alkane)

~1450 Medium C-H bend

~1190, 1125, 1050 Strong C-O stretch (acetal)

~700-600 Strong C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, aiding in the determination of its molecular weight and structure. The data

presented is for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

(EI).

m/z Relative Intensity (%) Proposed Fragment

124/126 Low
[M]⁺ (Molecular ion with ³⁵Cl/

³⁷Cl)

93 Moderate [M - OCH₃]⁺

75 High [CH(OCH₃)₂]⁺

49/51 Moderate [CH₂Cl]⁺
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Experimental Protocols
The following are representative experimental protocols for the acquisition of the spectroscopic

data presented.

NMR Spectroscopy
Sample Preparation: A solution of chloroacetaldehyde dimethyl acetal (approximately 10-20

mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

Instrumentation: A Bruker AC-300 or similar 300 MHz NMR spectrometer is used.[2]

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Solvent: CDCl₃.[2]

Temperature: 297 K.[2]

Spectral Width: ~10 ppm.

Acquisition Time: ~3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse sequence.

Solvent: CDCl₃.

Temperature: 297 K.

Spectral Width: ~200 ppm.
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Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 512-1024.

IR Spectroscopy
Sample Preparation: A thin film of the neat liquid is prepared between two potassium bromide

(KBr) or sodium chloride (NaCl) plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is employed.

Acquisition Parameters:

Technique: Transmission.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean KBr/NaCl plates is recorded prior to the

sample measurement.

Mass Spectrometry
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

electron ionization (EI) source.

Gas Chromatography (GC) Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

Injection Mode: Split injection.
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Injector Temperature: 250 °C.

Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at

10 °C/min to 250 °C and held for 5 minutes.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Mass Range: m/z 40-200.

Scan Speed: ~2 scans/second.

Source Temperature: 230 °C.

Visualization of Spectroscopic Correlations
The following diagram illustrates the relationship between the chemical structure of

chloroacetaldehyde dimethyl acetal and its key spectroscopic signals.
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Chloroacetaldehyde Dimethyl Acetal

NMR Spectroscopy

IR Spectroscopy

Mass Spectrometry

Cl-CH₂(a)-CH(b)(OCH₃)₂(c)

¹H NMR

~3.5 ppm (d, 2H)

~4.5 ppm (t, 1H)

~3.4 ppm (s, 6H)

Proton Signals

¹³C NMR

~45 ppm

~102 ppm

~54 ppm
Carbon Signals

IR (cm⁻¹)
~700-600 (C-Cl)

~1190-1050 (C-O)

Functional Groups

MS (m/z)
49/51 [CH₂Cl]⁺

75 [CH(OCH₃)₂]⁺

Fragmentation

Click to download full resolution via product page

Spectroscopic correlations for chloroacetaldehyde dimethyl acetal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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